molecular formula C6H5BrN2O2 B2890161 5-Bromo-4-methoxypyrimidine-2-carbaldehyde CAS No. 2248306-40-1

5-Bromo-4-methoxypyrimidine-2-carbaldehyde

Cat. No.: B2890161
CAS No.: 2248306-40-1
M. Wt: 217.022
InChI Key: WTDNKJMBHVFJQT-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypyrimidine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at position 5, a methoxy group at position 4, and an aldehyde group at position 2.

Properties

IUPAC Name

5-bromo-4-methoxypyrimidine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6-4(7)2-8-5(3-10)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDNKJMBHVFJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxypyrimidine-2-carbaldehyde typically involves the bromination of 4-methoxypyrimidine-2-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxypyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: 5-Bromo-4-methoxypyrimidine-2-carboxylic acid.

    Reduction Products: 5-Bromo-4-methoxypyrimidine-2-methanol.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-4-methoxypyrimidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxypyrimidine-2-carbaldehyde depends on its specific application. In biological systems, it may act by interacting with nucleic acids or proteins, altering their function. The bromine atom and aldehyde group can form covalent bonds with biological targets, leading to inhibition or modulation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyrimidine
  • 4-Methoxypyrimidine-2-carbaldehyde
  • 5-Bromo-4-chloropyrimidine-2-carbaldehyde

Uniqueness

5-Bromo-4-methoxypyrimidine-2-carbaldehyde is unique due to the combination of its functional groups, which provide versatility in chemical reactions and potential biological activity. The presence of both a bromine atom and an aldehyde group allows for selective modifications and interactions with various targets, making it a valuable compound in research and industrial applications.

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